1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine

Description

Chemical Nomenclature and Structural Identification

This compound stands as a complex heterocyclic compound characterized by its distinctive structural arrangement and multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 63178-61-0, providing unambiguous identification within the global chemical database system. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as this compound, reflecting the precise positioning of substituent groups on the core piperazine framework.

The molecular composition of this compound follows the formula C₁₁H₁₅N₃O₄S, indicating a relatively complex structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight has been determined to be 285.32 grams per mole, making it a moderately sized organic molecule within the piperazine family. The International Chemical Identifier key for this compound is VIIQBVNBFQUOTO-UHFFFAOYSA-N, providing another layer of structural identification that enables precise database searches and chemical informatics applications.

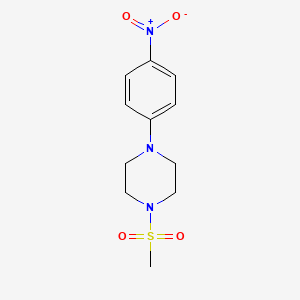

Structural analysis reveals that the compound consists of a six-membered piperazine ring serving as the core heterocyclic framework, with two nitrogen atoms positioned at the 1 and 4 positions of the ring. The methylsulfonyl group (-SO₂CH₃) is attached to one nitrogen atom, while the 4-nitrophenyl group is connected to the other nitrogen position. This specific arrangement creates a molecule with distinct electron-withdrawing and electron-donating characteristics that significantly influence its chemical behavior and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

The nitrophenyl substituent introduces significant electronic effects to the overall molecular structure, with the nitro group serving as a strong electron-withdrawing moiety that affects the electron density distribution throughout the aromatic ring system. This electronic influence extends through the conjugated system and impacts the reactivity patterns of the entire molecule. The methylsulfonyl group contributes additional complexity by introducing sulfur-oxygen double bonds that further modify the electronic landscape of the compound.

Historical Development in Heterocyclic Chemistry

The development of compounds like this compound can be traced through the broader historical evolution of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century. The foundational work in heterocyclic chemistry began in the early 1800s when pioneering chemists started isolating and characterizing compounds containing non-carbon atoms within cyclic structures. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest documented investigations into heterocyclic compounds, establishing a precedent for the systematic study of ring systems containing heteroatoms.

The systematic development of nomenclature systems for heterocyclic compounds became crucial as the field expanded during the latter half of the nineteenth century. The creation of the Hantzsch-Widman system in 1887-1888 provided the foundation for modern heterocyclic nomenclature, enabling chemists to systematically name complex ring systems containing various heteroatoms. This nomenclature system proved particularly important for piperazine derivatives, as it established clear rules for identifying the positions of substituents and the nature of the heteroatoms within the ring structure.

Piperazine itself was recognized as a significant heterocyclic scaffold early in the development of organic chemistry, with researchers noting its unique properties stemming from the presence of two nitrogen atoms in the six-membered ring. The compound exists as a deliquescent solid with distinctive physical properties, including high solubility in water and ethylene glycol but poor solubility in diethyl ether. These properties made piperazine derivatives attractive targets for pharmaceutical development and chemical synthesis applications.

The recognition of piperazine as a privileged structure in drug discovery emerged from extensive research demonstrating the diverse biological activities exhibited by piperazine-containing compounds. The structural features of the piperazine ring, particularly the presence of two nitrogen atoms capable of forming hydrogen bonds and participating in various chemical interactions, made these compounds valuable scaffolds for medicinal chemistry applications. The development of synthetic methodologies for introducing various substituents onto the piperazine core enabled the creation of increasingly complex derivatives with enhanced biological properties.

Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to Piperazine Development

The evolution of synthetic chemistry techniques throughout the twentieth century enabled increasingly sophisticated approaches to piperazine derivative synthesis. The development of nucleophilic substitution reactions, particularly those involving halogenated aromatic compounds, provided efficient pathways for introducing various substituents onto the piperazine nitrogen atoms. The synthesis of this compound exemplifies these advanced synthetic approaches, requiring careful control of reaction conditions to achieve the desired substitution pattern.

Position Within Piperazine Derivative Classifications

This compound occupies a specific position within the extensive classification system of piperazine derivatives, distinguished by its unique combination of functional groups and substitution pattern. The compound belongs to the broader category of substituted piperazines, which encompasses a vast array of molecules containing various substituents attached to the core piperazine ring system. Within this classification, the compound can be specifically categorized as a para-substituted phenylpiperazine derivative due to the presence of the nitro group in the para position of the phenyl ring.

The classification of piperazine derivatives typically follows a systematic approach based on the nature and position of substituents attached to the ring system. Primary classifications include benzylpiperazines, phenylpiperazines, and various multiply substituted derivatives. Phenylpiperazines are further subdivided based on the position of substituents on the phenyl ring, with ortho-, meta-, and para-substituted variants each exhibiting distinct chemical and biological properties. The compound under investigation falls into the para-substituted category, specifically as a member of the 4-nitrophenylpiperazine subfamily.

The presence of the methylsulfonyl group adds another layer of classification complexity, as this substituent introduces unique chemical properties that distinguish the compound from simpler piperazine derivatives. Methylsulfonyl groups are recognized for their ability to enhance solubility characteristics and modify the electronic properties of organic molecules. This functional group classification places the compound within a specialized subset of piperazine derivatives that exhibit enhanced water solubility and modified reactivity patterns compared to their unsubstituted counterparts.

Table 3: Classification Hierarchy for this compound

The pharmacological classification of piperazine derivatives reveals the significant therapeutic potential of compounds within this family. More than 100 molecules containing piperazine scaffolds have demonstrated broad ranges of bioactivities, including antitumor, antibacterial, anti-inflammatory, and antioxidant activities. The structural features of this compound, particularly the combination of electron-withdrawing nitro and methylsulfonyl groups, position it within a subset of piperazine derivatives that may exhibit enhanced biological activity through specific molecular interactions.

The medicinal chemistry applications of piperazine derivatives have been extensively documented, with numerous examples of successful drug development based on the piperazine scaffold. The compound's classification within this therapeutically relevant family suggests potential applications in pharmaceutical research and development. The presence of multiple functional groups capable of forming specific interactions with biological targets makes this compound a valuable representative of the advanced piperazine derivative class.

Research into piperazine derivatives has revealed structure-activity relationships that guide the design of new compounds with enhanced properties. The specific substitution pattern present in this compound represents an advanced approach to piperazine modification, incorporating multiple functional groups that may work synergistically to enhance biological activity. This sophisticated substitution pattern places the compound at the forefront of modern piperazine derivative development, representing the evolution of heterocyclic chemistry from simple ring systems to complex, multi-functional molecules designed for specific applications.

Properties

IUPAC Name |

1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIQBVNBFQUOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385418 | |

| Record name | ST088463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63178-61-0 | |

| Record name | ST088463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine typically begins with:

- Piperazine as the core heterocyclic scaffold.

- Methylsulfonyl chloride as the sulfonylating agent.

- 4-Nitroaniline or related nitro-substituted aromatic precursors for the nitrophenyl moiety.

The general synthetic approach involves:

- Sulfonylation of piperazine with methylsulfonyl chloride to yield 1-(methylsulfonyl)piperazine.

- N-arylation or substitution reaction with a 4-nitrophenyl derivative to attach the 4-nitrophenyl group at the other nitrogen of the piperazine ring.

This sequence ensures selective mono-substitution on piperazine nitrogen atoms, producing the target compound.

Detailed Preparation Methods

Sulfonylation of Piperazine

- Reaction conditions: Piperazine is reacted with methylsulfonyl chloride in an organic solvent such as dichloromethane or toluene.

- Base: A tertiary amine base like triethylamine is used to neutralize the hydrochloric acid generated.

- Temperature: Typically performed at 0–25 °C to control reaction rate and selectivity.

- Outcome: Formation of 1-(methylsulfonyl)piperazine intermediate with good yield.

N-Arylation with 4-Nitrophenyl Derivatives

- Method: The intermediate 1-(methylsulfonyl)piperazine is reacted with 4-nitroaniline or 4-nitrohalobenzene derivatives.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred.

- Base: Potassium carbonate (K2CO3) or sodium carbonate is used to promote nucleophilic substitution.

- Temperature and time: Room temperature stirring for 2 hours or refluxing at elevated temperature (e.g., 110 °C) for longer durations (up to 24 h) depending on substrate reactivity.

- Workup: Reaction mixtures are poured into cold water, filtered, and the solid product is dried under vacuum or mild heating.

Example Procedure (Adapted from ChemicalBook):

| Step | Reagents and Amounts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine + methylsulfonyl chloride + triethylamine | DCM, 0–25 °C, 2 h | ~85-90 | Formation of 1-(methylsulfonyl)piperazine |

| 2 | 1-(methylsulfonyl)piperazine + 4-nitroaniline + K2CO3 | DMF, room temp, 2 h | ~90-98 | Formation of this compound |

Alternative Synthetic Routes and Variations

Nucleophilic Aromatic Substitution (SNAr)

- Reaction of 1-(methylsulfonyl)piperazine with 4-fluoronitrobenzene under basic conditions (K2CO3, DMF) can yield the target compound via nucleophilic aromatic substitution.

- This method benefits from the activated fluorine leaving group and electron-withdrawing nitro substituent facilitating substitution.

Direct N-Arylation Using 4-Nitrohalobenzenes

- Using 4-chloronitrobenzene or 4-bromonitrobenzene with 1-(methylsulfonyl)piperazine under reflux in DMF with potassium carbonate.

- Reaction times vary from 5 to 24 hours depending on conditions.

- This approach is documented in patent literature for related piperazine derivatives.

Purification and Characterization

- The crude product is typically isolated by filtration after precipitation in water or extraction with organic solvents.

- Further purification by recrystallization from solvents such as 1,4-dioxane or ethyl acetate ensures high purity.

- Drying under vacuum at 80–100 °C is standard to obtain the final solid.

Characterization data from literature include:

| Technique | Data Example |

|---|---|

| Melting Point | 105–107 °C (typical for this compound) |

| 1H NMR (CDCl3) | δ 8.09 (d, 2H, aromatic), 3.4–3.5 (m, piperazine), 2.35 (s, 3H, methylsulfonyl) |

| 13C NMR (CDCl3) | δ 155, 138, 126, 113 (aromatic carbons), 54, 47 (piperazine carbons) |

| Mass Spectrometry | [M+H]+ calculated 256.1, found 255.4 (example) |

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Base | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation + N-arylation | Piperazine, methylsulfonyl chloride, 4-nitroaniline | DCM (sulfonylation), DMF (arylation) | Triethylamine (sulfonylation), K2CO3 (arylation) | 0–25 °C (sulfonylation), RT or reflux 2–24 h (arylation) | 85–98 | Most common lab-scale synthesis |

| SNAr substitution | 1-(Methylsulfonyl)piperazine, 4-fluoronitrobenzene | DMF | K2CO3 | Reflux, 5–24 h | 80–95 | Efficient for activated halides |

| Direct N-arylation (patent) | 1-(Methylsulfonyl)piperazine, 4-chloronitrobenzene | DMF | K2CO3 | Reflux, ~24 h | 80–90 | Industrially scalable with optimization |

Research Findings and Practical Considerations

- The reaction conditions are generally mild, allowing selective mono-substitution on the piperazine ring.

- Potassium carbonate is preferred for its mild basicity and ease of removal.

- DMF is favored for its high polarity and ability to dissolve both organic and inorganic reagents.

- Reaction times and temperatures can be optimized to balance yield and purity.

- The methylsulfonyl group improves the compound's solubility and stability, which is beneficial for downstream applications.

Chemical Reactions Analysis

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine involves a series of chemical reactions that yield derivatives with diverse pharmacological properties. For instance, the compound can be synthesized from 1-(methylsulfonyl)piperazine and 4-fluorobenzaldehyde, leading to various thiazole-piperazine derivatives which have been investigated for their antinociceptive effects .

Synthesis Overview

- Starting Materials:

- 1-(Methylsulfonyl)piperazine

- 4-Fluorobenzaldehyde

- Key Reaction Steps:

- Formation of thiazole-piperazine ring structures.

- Characterization using NMR and LCMSMS techniques.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects, including:

- Antimicrobial Activity: Research indicates that piperazine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics . The compound's derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies have highlighted the use of piperazine derivatives in anticancer drug development. For example, the synthesis of novel compounds based on this framework has been linked to the inhibition of cancer cell proliferation .

- Psychotropic Effects: Piperazine compounds are known to exhibit psychoactive properties. The specific derivative discussed here may contribute to the development of new treatments for psychiatric disorders due to its interaction with neurotransmitter systems .

Case Studies and Research Findings

Case Study: Antinociceptive Effects

A study focused on synthesizing thiazole-piperazine compounds demonstrated significant antinociceptive activity in animal models. The research indicated that the introduction of the methylsulfonyl group enhances pain relief efficacy compared to other piperazine derivatives .

Case Study: Antimicrobial Efficacy

Research involving the synthesis of piperazine derivatives showed promising results against resistant bacterial strains. These findings support the potential use of this compound in treating infections caused by antibiotic-resistant bacteria .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs vary in substituents attached to the piperazine core, impacting their physicochemical and biological properties:

Key Observations:

- Substituent Position: In 1-[3-(methylsulfonyl)-4-nitrophenyl]piperazine, the methylsulfonyl group at position 3 (vs. position 1 in the target compound) may reduce steric hindrance, affecting binding to biological targets .

- Synthetic Yields: The dichlorophenyl analog achieves an 80% yield via Pd/C-catalyzed hydrogenation, suggesting efficient nitro-to-amine conversion strategies applicable to related compounds .

Physicochemical Properties

- Solubility: Methylsulfonyl and nitro groups increase water solubility compared to halogenated or acylated analogs, which are more lipophilic .

Biological Activity

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview based on recent research findings, including its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate effectiveness compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

- IC50 Values : The IC50 for the inhibition of TNF-α release was found to be approximately 50 µM, showcasing its potential as an anti-inflammatory agent .

| Cytokine | IC50 (µM) |

|---|---|

| TNF-α | 50 |

| IL-6 | 65 |

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neuronal injury, it has been shown to reduce cell death and promote survival in neuronal cultures exposed to oxidative stress.

- Cell Viability : In neuronal cell lines treated with H2O2, treatment with the compound resulted in a cell viability increase of up to 40% compared to untreated controls .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study involving animal models of inflammation showed that administration of the compound led to a significant reduction in paw edema, suggesting its efficacy in treating inflammatory conditions.

- Another study focused on its neuroprotective effects in a rodent model of stroke, where it was observed to improve functional recovery post-injury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.